molecular formula C14H24N2O2 B14255159 N,N'-(1,5,5-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide CAS No. 168777-66-0

N,N'-(1,5,5-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide

Cat. No.: B14255159
CAS No.: 168777-66-0
M. Wt: 252.35 g/mol
InChI Key: HGLJHXUNRADJON-UHFFFAOYSA-N
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Description

2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[221]heptane is a compound that belongs to the class of bicyclic hydrocarbons This compound is characterized by its unique bicyclo[221]heptane structure, which is a common motif in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclo[2.2.1]heptane core. This reaction can be catalyzed by organocatalysts under mild conditions, providing high enantioselectivity . Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as acetylamino and the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[2.2.1]heptane involves its interaction with cellular components. It has been shown to cause DNA damage and oxidative stress in bacterial cells . The compound generates reactive oxygen species (ROS), which contribute to its genotoxic effects. The molecular targets include DNA and oxidative stress response regulons such as OxyR/S and SoxR/S .

Comparison with Similar Compounds

2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[2.2.1]heptane can be compared with other bicyclo[2.2.1]heptane derivatives:

The uniqueness of 2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[22

Properties

CAS No.

168777-66-0

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

N-(2-acetamido-1,5,5-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide

InChI

InChI=1S/C14H24N2O2/c1-9(17)15-14(16-10(2)18)7-11-6-13(14,5)8-12(11,3)4/h11H,6-8H2,1-5H3,(H,15,17)(H,16,18)

InChI Key

HGLJHXUNRADJON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CC2CC1(CC2(C)C)C)NC(=O)C

Origin of Product

United States

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